3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1629971-64-7
VCID: VC3182959
InChI: InChI=1S/C11H13BF2O3/c13-9-6-5-8(12(15)16)10(14)11(9)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2
SMILES: B(C1=C(C(=C(C=C1)F)OC2CCCC2)F)(O)O
Molecular Formula: C11H13BF2O3
Molecular Weight: 242.03 g/mol

3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid

CAS No.: 1629971-64-7

Cat. No.: VC3182959

Molecular Formula: C11H13BF2O3

Molecular Weight: 242.03 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid - 1629971-64-7

Specification

CAS No. 1629971-64-7
Molecular Formula C11H13BF2O3
Molecular Weight 242.03 g/mol
IUPAC Name (3-cyclopentyloxy-2,4-difluorophenyl)boronic acid
Standard InChI InChI=1S/C11H13BF2O3/c13-9-6-5-8(12(15)16)10(14)11(9)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2
Standard InChI Key QVOMZLGWOQDLEB-UHFFFAOYSA-N
SMILES B(C1=C(C(=C(C=C1)F)OC2CCCC2)F)(O)O
Canonical SMILES B(C1=C(C(=C(C=C1)F)OC2CCCC2)F)(O)O

Introduction

Chemical Structure and Identification

3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid is characterized by its distinct molecular arrangement consisting of a phenyl ring with boronic acid, difluoro, and cyclopentyloxy substituents. The compound possesses specific identifiers that allow for its precise cataloging and recognition in chemical databases.

Basic Identification Parameters

The compound is formally identified through several standard chemical identifiers:

  • Chemical Name: 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid

  • CAS Registry Number: 1629971-64-7

  • Molecular Formula: C11H13BF2O3

  • Molecular Weight: 242.03 g/mol

Structural Notation Systems

For computational chemistry applications and database searching, the compound can be represented through standardized notation systems:

  • SMILES Notation: B(C1=C(C(=C(C=C1)F)OC2CCCC2)F)(O)O

  • InChI: InChI=1S/C11H13BF2O3/c13-9-6-5-8(12(15)16)10(14)11(9)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2

  • InChI Key: QVOMZLGWOQDLEB-UHFFFAOYSA-N

Physical and Chemical Properties

3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid exhibits distinctive physicochemical characteristics that determine its behavior in various chemical environments and influence its handling requirements.

Physical Properties

The compound's physical properties, while primarily predicted through computational methods, provide essential information for laboratory handling and experimental design:

PropertyValueNote
Physical StateSolidAt room temperature
Boiling Point387.0±52.0 °CPredicted value
Density1.29±0.1 g/cm³Predicted value
Molecular Weight242.03 g/molCalculated
pKa7.85±0.58Predicted value

Chemical Reactivity

The chemical behavior of this compound is primarily determined by two functional groups:

The boronic acid group (-B(OH)2) serves as a reactive site for various transformations, particularly in coupling reactions. This functionality is well-known for its participation in Suzuki-Miyaura cross-coupling reactions, which are widely utilized in pharmaceutical synthesis and material science applications.

The fluorine substituents on the phenyl ring contribute to the compound's electronic properties, potentially enhancing its stability and modifying its reactivity in organic transformations. The cyclopentyloxy group provides a distinct steric environment that may influence the compound's interaction with substrates and catalysts .

Applications and Research Context

Based on its structure and the applications of similar compounds, 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid likely finds utility in several research domains.

Synthetic Applications

Boronic acids are widely employed in organic synthesis, particularly in:

  • Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation

  • Preparation of heterocyclic compounds relevant to pharmaceutical development

  • Building blocks for more complex molecular structures

The particular substitution pattern of this compound, featuring the cyclopentyloxy and difluoro groups, suggests potential applications in medicinal chemistry where such structural features are often employed to optimize drug candidates' properties .

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